2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE is a complex organic compound that features a combination of oxadiazole, phenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE typically involves multiple steps. One common route includes the formation of the oxadiazole ring, followed by the introduction of the phenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE include:
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- Methyl 2-(4-(tert-butyl)phenyl)acetate
Uniqueness
The uniqueness of 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.
Properties
Molecular Formula |
C21H21FN2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C21H21FN2O3S/c1-21(2,3)15-6-10-17(11-7-15)26-12-19-23-24-20(27-19)28-13-18(25)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
XAGIJJVINDSUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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